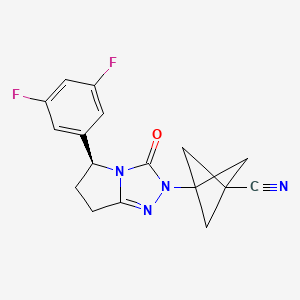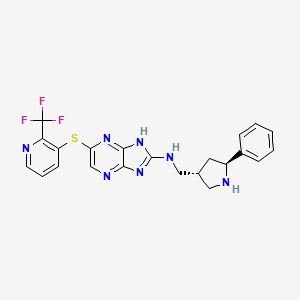![molecular formula C37H41F3N6O4 B15137869 N-6-[rel-(2R,6S)-2,6-Dimethyl-4-morpholinyl]-3-pyridinamine-Sonidegib-d8](/img/structure/B15137869.png)
N-6-[rel-(2R,6S)-2,6-Dimethyl-4-morpholinyl]-3-pyridinamine-Sonidegib-d8
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-6-[rel-(2R,6S)-2,6-Dimethyl-4-morpholinyl]-3-pyridinamine-Sonidegib-d8 is a stable isotope of hydrazine impurities in Sonidegib (HY-16582A) . This compound is used primarily in research settings and is not intended for clinical use. It is a labeled compound, meaning it contains deuterium atoms, which are used to trace the compound’s behavior in various chemical and biological processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-6-[rel-(2R,6S)-2,6-Dimethyl-4-morpholinyl]-3-pyridinamine-Sonidegib-d8 involves the incorporation of deuterium atoms into the hydrazine impurities of Sonidegib. The specific synthetic routes and reaction conditions are proprietary and typically involve multiple steps, including the use of deuterated reagents and catalysts to achieve the desired isotopic labeling .
Industrial Production Methods
Industrial production of this compound is limited due to its specialized use in research. The production process involves stringent quality control measures to ensure high purity and accurate isotopic labeling. The compound is typically produced in small batches and is not commercially available for large-scale industrial applications .
化学反応の分析
Types of Reactions
N-6-[rel-(2R,6S)-2,6-Dimethyl-4-morpholinyl]-3-pyridinamine-Sonidegib-d8 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Conditions for substitution reactions vary depending on the specific functional groups involved but often include the use of catalysts and solvents to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives .
科学的研究の応用
N-6-[rel-(2R,6S)-2,6-Dimethyl-4-morpholinyl]-3-pyridinamine-Sonidegib-d8 is primarily used in scientific research to study the behavior of Sonidegib and its derivatives. Its applications include:
Chemistry: Used as a tracer to study reaction mechanisms and pathways.
Biology: Helps in understanding the metabolic pathways and interactions of Sonidegib in biological systems.
Medicine: Used in preclinical studies to investigate the pharmacokinetics and pharmacodynamics of Sonidegib.
作用機序
The mechanism of action of N-6-[rel-(2R,6S)-2,6-Dimethyl-4-morpholinyl]-3-pyridinamine-Sonidegib-d8 involves its interaction with specific molecular targets and pathways. As a stable isotope-labeled compound, it does not exert biological effects on its own but is used to trace the behavior of Sonidegib. Sonidegib itself is a Hedgehog pathway inhibitor, which targets the Smoothened (SMO) receptor, thereby inhibiting the Hedgehog signaling pathway involved in cell growth and differentiation .
類似化合物との比較
Similar Compounds
Sonidegib (HY-16582A): The parent compound from which N-6-[rel-(2R,6S)-2,6-Dimethyl-4-morpholinyl]-3-pyridinamine-Sonidegib-d8 is derived.
Vismodegib: Another Hedgehog pathway inhibitor with a similar mechanism of action.
Itraconazole: An antifungal agent that also inhibits the Hedgehog pathway.
Uniqueness
This compound is unique due to its isotopic labeling, which allows for precise tracing and analysis in research settings. This feature distinguishes it from other similar compounds that do not contain isotopic labels .
特性
分子式 |
C37H41F3N6O4 |
|---|---|
分子量 |
698.8 g/mol |
IUPAC名 |
2-methyl-N,N'-bis[6-[(2R,6S)-3,3,5,5-tetradeuterio-2,6-dimethylmorpholin-4-yl]pyridin-3-yl]-3-[4-(trifluoromethoxy)phenyl]benzohydrazide |
InChI |
InChI=1S/C37H41F3N6O4/c1-23-19-44(20-24(2)48-23)34-15-11-29(17-41-34)43-46(30-12-16-35(42-18-30)45-21-25(3)49-26(4)22-45)36(47)33-8-6-7-32(27(33)5)28-9-13-31(14-10-28)50-37(38,39)40/h6-18,23-26,43H,19-22H2,1-5H3/t23-,24+,25-,26+/i19D2,20D2,21D2,22D2 |
InChIキー |
JDRWJPYFXVMPMM-YKJVVZDESA-N |
異性体SMILES |
[2H]C1([C@H](O[C@H](C(N1C2=NC=C(C=C2)NN(C3=CN=C(C=C3)N4C([C@H](O[C@H](C4([2H])[2H])C)C)([2H])[2H])C(=O)C5=CC=CC(=C5C)C6=CC=C(C=C6)OC(F)(F)F)([2H])[2H])C)C)[2H] |
正規SMILES |
CC1CN(CC(O1)C)C2=NC=C(C=C2)NN(C3=CN=C(C=C3)N4CC(OC(C4)C)C)C(=O)C5=CC=CC(=C5C)C6=CC=C(C=C6)OC(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



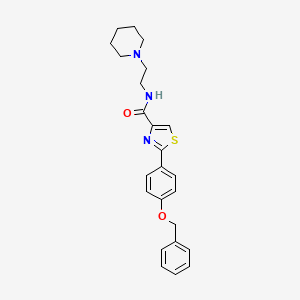
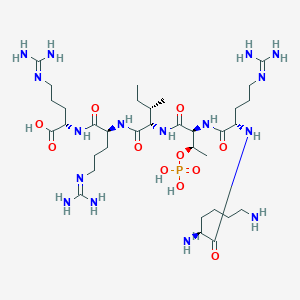
![[(1S,2R,5R,6S)-5-benzoyloxy-2-chloro-1,6-dihydroxycyclohex-3-en-1-yl]methyl benzoate](/img/structure/B15137805.png)
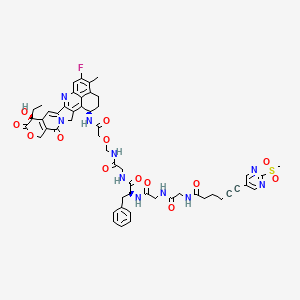
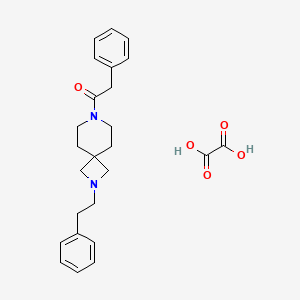
![[(2R,3S,4R,6R)-4-hydroxy-6-[(2R,4R,5S,6R)-2-hydroxy-2-[(2S,3R,4S)-3-hydroxy-4-[(2R,3S,4E,6E,9R,10S,11S,12R,13R,14E,16E)-10,12,17-trihydroxy-3-methoxy-7,9,11,13,15-pentamethyl-18-oxo-1-oxacyclooctadeca-4,6,14,16-tetraen-2-yl]pentan-2-yl]-5-methyl-6-[(E)-prop-1-enyl]oxan-4-yl]oxy-2-methyloxan-3-yl] carbamate](/img/structure/B15137818.png)
amino]-4-(113C)methyl(1,2,3,4,5-13C5)pentanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B15137819.png)
![4-[4-[6-[[(2R)-2-[[(2S)-2-(4-cyanophenyl)propyl]amino]-2-phenylacetyl]amino]pyridin-3-yl]pyrazol-1-yl]-N-[2-[2-[2-[2-[2-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]butanamide](/img/structure/B15137833.png)

![2-(3,5-dimethyl-1,2,4-triazol-1-yl)-1-[(2R)-2-methyl-4-[4-[6-(5-methyl-1,2,4-oxadiazol-3-yl)-1H-benzimidazol-2-yl]-2-(trifluoromethyl)-1,3-thiazol-5-yl]piperazin-1-yl]ethanone](/img/structure/B15137847.png)

